

An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoropyridine-3-sulfonyl chloride

Cat. No.: B584949

[Get Quote](#)

CAS Number: 1060802-49-4

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Fluoropyridine-3-sulfonyl chloride**, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Data

5-Fluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative containing a reactive sulfonyl chloride functional group. This combination of a fluorine atom and a sulfonyl chloride on a pyridine ring makes it a versatile building block in medicinal chemistry.^[1]

Table 1: Physicochemical Properties of **5-Fluoropyridine-3-sulfonyl chloride**

Property	Value	Source
CAS Number	1060802-49-4	N/A
Molecular Formula	C ₅ H ₃ ClFNO ₂ S	[2][3]
Molecular Weight	195.60 g/mol	[2][3][4]
Appearance	Not explicitly stated in provided results.	N/A
Melting Point	Not available in search results.	N/A
Boiling Point	Not available in search results.	N/A
Density	Not available in search results.	N/A
Solubility	Not available in search results.	N/A
Storage Conditions	Inert atmosphere, store in freezer, under -20°C.	[3]

Table 2: Spectroscopic Data of **5-Fluoropyridine-3-sulfonyl chloride**

Spectrum Type	Data	Source
¹ H NMR	Not available in search results.	N/A
¹³ C NMR	Not available in search results.	N/A
IR	Not available in search results.	N/A
Mass Spectrometry	Not available in search results.	N/A

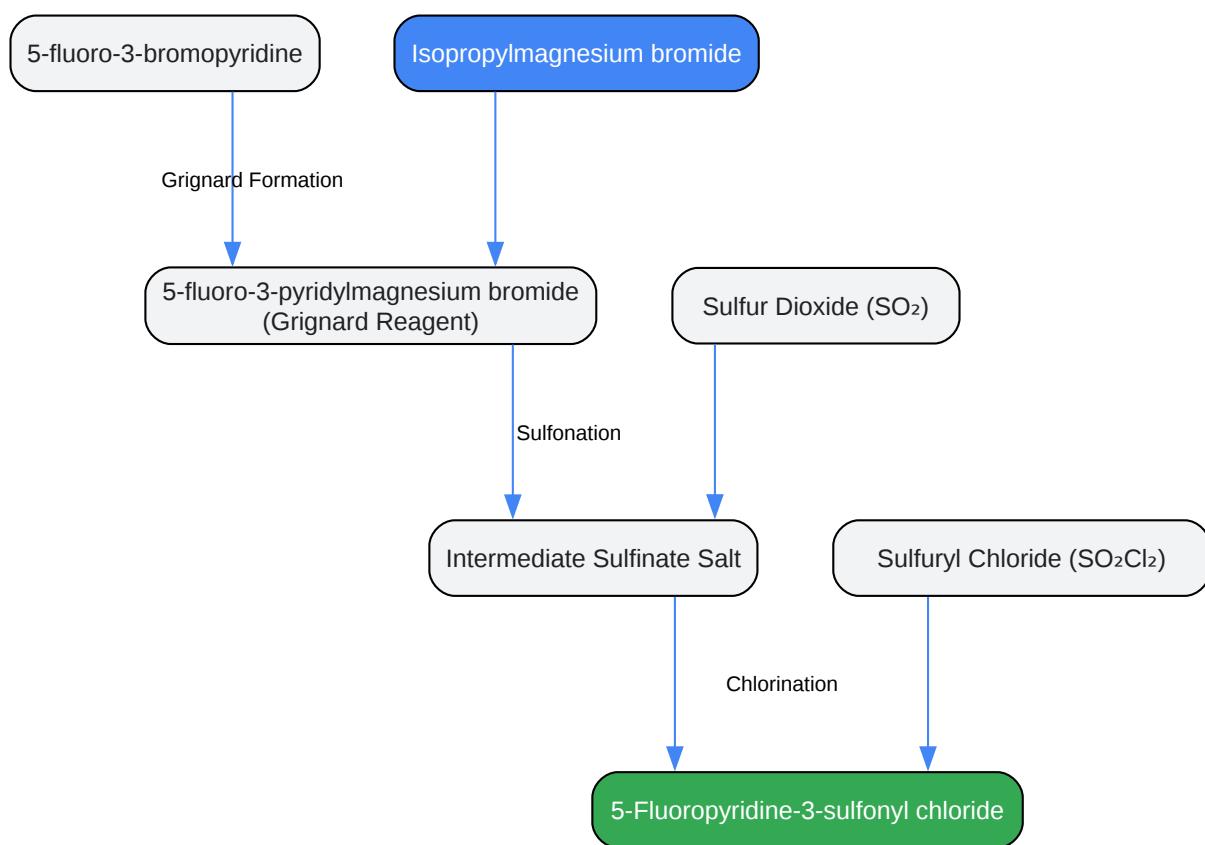
Note: While several suppliers offer this compound, detailed experimental data on its physicochemical properties and spectra are not readily available in the public domain.

Synthesis of **5-Fluoropyridine-3-sulfonyl chloride**

A primary synthetic route for **5-Fluoropyridine-3-sulfonyl chloride** is outlined in Chinese patent CN102452941A. The method involves a Grignard reaction followed by sulfonation.

Experimental Protocol (Based on CN102452941A)

Objective: To synthesize **5-Fluoropyridine-3-sulfonyl chloride** from 5-fluoro-3-bromopyridine.


Reagents:

- 5-fluoro-3-bromopyridine
- Isopropylmagnesium bromide solution in tetrahydrofuran (THF)
- Sulfur dioxide (gas)
- Sulfuryl chloride
- Diethyl ether or Tetrahydrofuran (THF)
- Water
- Ethyl acetate

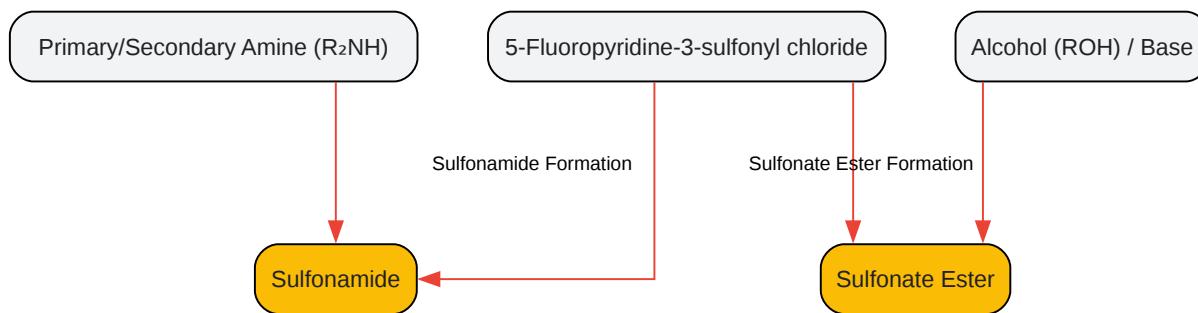
Procedure:

- To a solution of 5-fluoro-3-bromopyridine in either diethyl ether or THF, slowly add a solution of isopropylmagnesium bromide in THF at a controlled temperature (e.g., 20-30°C).
- Stir the reaction mixture for a period of 1.5 to 2 hours after the addition is complete.
- Cool the reaction mixture to a low temperature, typically -40°C, using a suitable cooling bath (e.g., ice-acetone).
- Introduce sulfur dioxide gas into the reaction mixture.
- After the introduction of sulfur dioxide is complete, slowly add sulfuryl chloride while maintaining the low temperature.
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.
- Upon completion of the reaction (monitored by a suitable analytical technique to confirm the disappearance of the starting material), quench the reaction by adding water.

- Extract the aqueous mixture with ethyl acetate.
- Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude product.
- The crude product can be further purified by appropriate methods, such as chromatography, to yield pure **5-Fluoropyridine-3-sulfonyl chloride**.

[Click to download full resolution via product page](#)

Synthetic Pathway for **5-Fluoropyridine-3-sulfonyl chloride**.


Reactivity Profile

The reactivity of **5-Fluoropyridine-3-sulfonyl chloride** is primarily dictated by the sulfonyl chloride group, which is a highly reactive electrophile.

Nucleophilic Substitution

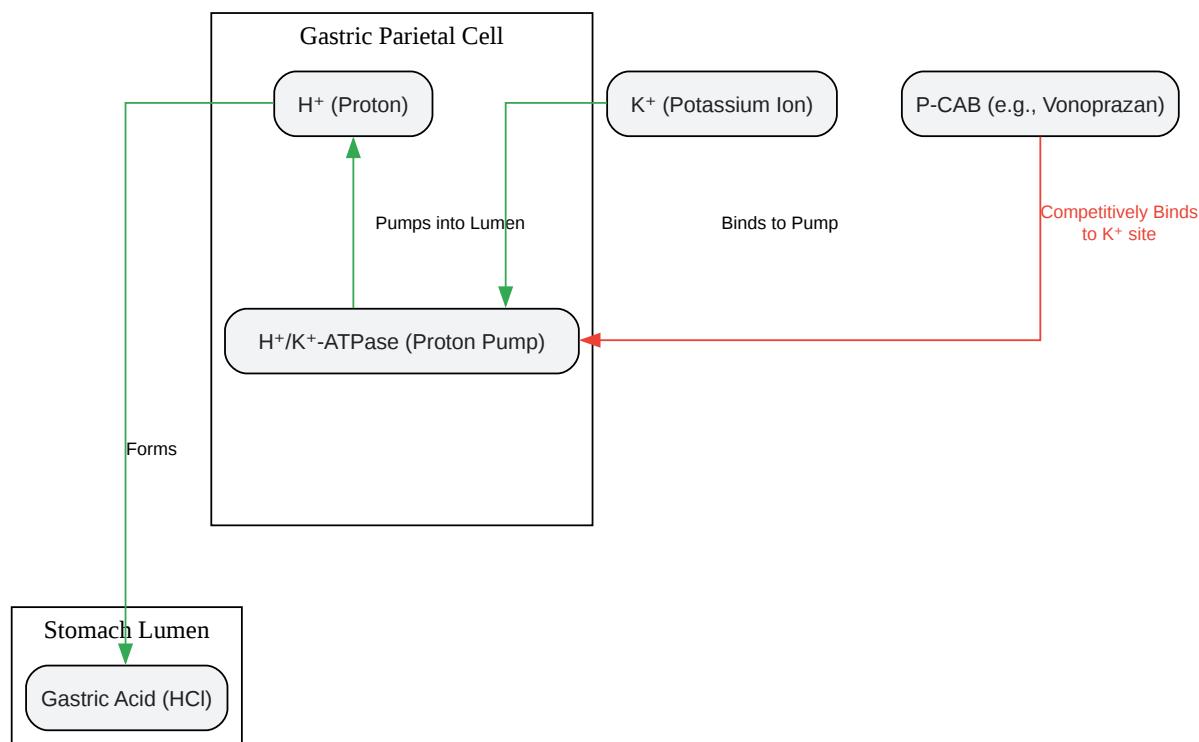
The sulfur atom in the sulfonyl chloride group is electron-deficient and readily attacked by nucleophiles. This leads to the displacement of the chloride ion, which is a good leaving group. Common nucleophiles that react with **5-Fluoropyridine-3-sulfonyl chloride** include amines and alcohols.

- Reaction with Amines: Primary and secondary amines react with **5-Fluoropyridine-3-sulfonyl chloride** to form the corresponding sulfonamides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.
- Reaction with Alcohols: In the presence of a base, alcohols react with **5-Fluoropyridine-3-sulfonyl chloride** to yield sulfonate esters.

[Click to download full resolution via product page](#)

Key Reactions of **5-Fluoropyridine-3-sulfonyl chloride**.

Applications and Biological Context


5-Fluoropyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs).^[2] P-CABs are a class of drugs that suppress gastric acid secretion and are used in the treatment of acid-related disorders.

Role in the Synthesis of P-CABs

The sulfonyl chloride moiety of **5-Fluoropyridine-3-sulfonyl chloride** allows for its facile incorporation into larger molecules through the formation of sulfonamide linkages. This is a key step in the synthesis of various P-CABs.

Mechanism of Action of P-CABs

P-CABs inhibit the gastric H^+/K^+ -ATPase (proton pump) in a potassium-competitive and reversible manner. The proton pump is the final step in the secretion of gastric acid into the stomach lumen. By blocking the action of this pump, P-CABs effectively reduce the acidity of the stomach.

[Click to download full resolution via product page](#)

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for **5-Fluoropyridine-3-sulfonyl chloride** was not found in the search results, general safety precautions for sulfonyl chlorides should be followed. Sulfonyl chlorides are typically corrosive and water-reactive.

General Hazards:

- Causes severe skin burns and eye damage.
- May be harmful if swallowed or inhaled.
- Reacts with water to produce corrosive and toxic fumes.

Recommended Handling Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from water and moisture.
- Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.^[3]

Table 3: General GHS Hazard Classifications for Sulfonyl Chlorides

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	GHS05	Danger	H314: Causes severe skin burns and eye damage.
Acute Toxicity (Oral)	GHS07	Warning	H302: Harmful if swallowed.
Acute Toxicity (Inhalation)	GHS07	Warning	H332: Harmful if inhaled.

Note: This is a generalized hazard profile for sulfonyl chlorides and may not be specific to **5-Fluoropyridine-3-sulfonyl chloride**. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

5-Fluoropyridine-3-sulfonyl chloride is a valuable and reactive building block for the synthesis of pharmaceutically active compounds, most notably Potassium-Competitive Acid Blockers. Its utility stems from the presence of both a fluorine atom and a sulfonyl chloride group on the pyridine ring, which allows for diverse chemical transformations. Researchers and drug development professionals working with this compound should have a thorough understanding of its synthesis, reactivity, and handling requirements to ensure its safe and effective use in the laboratory and in the development of new medicines. Further research to fully characterize its physicochemical properties would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoropyridine-3-Sulfonyl Chloride | 1060802-49-4 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1060802-49-4|5-Fluoropyridine-3-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 5-fluoropyridine-3-sulfonyl chloride - CAS:1060802-49-4 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Fluoropyridine-3-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b584949#5-fluoropyridine-3-sulfonyl-chloride-cas-number-1060802-49-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com